molecular formula C8H9ClO4S B8498387 Phenol, 3-chloro-5-methoxy-, 1-methanesulfonate CAS No. 214760-35-7

Phenol, 3-chloro-5-methoxy-, 1-methanesulfonate

Cat. No. B8498387
M. Wt: 236.67 g/mol
InChI Key: TXEZCRBZVYFNOT-UHFFFAOYSA-N
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Patent
US07855213B2

Procedure details

To a 0° C. solution of 3-chloro-5-methoxy-phenol (Scheme #4, K) (16.62 g, 104.80 mmol) and pyridine (12.8 mL, 157.20 mmol) in dichloromethane (150 mL) was added methanesulfonyl chloride (8.9 mL, 115.28 mmol). The reaction was warmed to room temperature and stirred 24 hours. The dichloromethane was removed under reduced pressure and the crude material partitioned between ethyl acetate and 1N hydrochloric acid. The organic layer was washed 1N hydrochloric acid (4×), aqueous saturated sodium chloride (1×), saturated potassium carbonate (3×), aqueous saturated sodium chloride (1×), dried over magnesium sulfate, and solvent removed under reduced pressure. The crude solid was crystallized overnight from dichloromethane (50 mL) and crystals filtered off, washed with dichloromethane, and placed under high vacuum to give the title compound (9.35 g, 38%). 1H NMR (300 MHz, DMSO-d6) δ 7.09 (t, J=2.0 Hz, 1 H), 7.05 (t, J=1.9 Hz, 1 H), 6.93 (t, J=2.1 Hz, 1 H), 3.82 (s, 3 H), 3.42 (s, 3 H); MS (APCI+) m/z 237 [M+1]+; tR=2.28 min.
Quantity
16.62 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([O:18][S:19]([CH3:22])(=[O:21])=[O:20])[CH:6]=[C:7](B2OC(C)(C)C(C)(C)O2)[CH:8]=1.N1C=CC=CC=1.CS([Cl:33])(=O)=O>ClCCl>[Cl:33][C:7]1[CH:6]=[C:5]([O:18][S:19]([CH3:22])(=[O:21])=[O:20])[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
Quantity
16.62 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)B1OC(C(O1)(C)C)(C)C)OS(=O)(=O)C
Name
Quantity
12.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
8.9 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dichloromethane was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material partitioned between ethyl acetate and 1N hydrochloric acid
WASH
Type
WASH
Details
The organic layer was washed 1N hydrochloric acid (4×), aqueous saturated sodium chloride (1×), saturated potassium carbonate (3×), aqueous saturated sodium chloride (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate, and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude solid was crystallized overnight from dichloromethane (50 mL) and crystals
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)OC)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.35 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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